molecular formula C19H19N3O B14572198 N-Cyano-N'-(2,2-dimethyl-1-phenylpropylidene)-N-phenylurea CAS No. 61705-45-1

N-Cyano-N'-(2,2-dimethyl-1-phenylpropylidene)-N-phenylurea

Cat. No.: B14572198
CAS No.: 61705-45-1
M. Wt: 305.4 g/mol
InChI Key: IZPFSVMXQOQTTD-UHFFFAOYSA-N
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Description

N-Cyano-N’-(2,2-dimethyl-1-phenylpropylidene)-N-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound make it an interesting subject for scientific research.

Properties

CAS No.

61705-45-1

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

1-cyano-3-(2,2-dimethyl-1-phenylpropylidene)-1-phenylurea

InChI

InChI=1S/C19H19N3O/c1-19(2,3)17(15-10-6-4-7-11-15)21-18(23)22(14-20)16-12-8-5-9-13-16/h4-13H,1-3H3

InChI Key

IZPFSVMXQOQTTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=NC(=O)N(C#N)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(2,2-dimethyl-1-phenylpropylidene)-N-phenylurea typically involves the reaction of an appropriate isocyanate with a cyano-substituted amine. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(2,2-dimethyl-1-phenylpropylidene)-N-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano and phenyl groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding urea derivative with an oxidized side chain, while reduction could lead to the formation of an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyano-N’-(2,2-dimethyl-1-phenylpropylidene)-N-phenylurea would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-N’-(2,2-dimethyl-1-phenylpropylidene)-N-methylurea
  • N-Cyano-N’-(2,2-dimethyl-1-phenylpropylidene)-N-ethylurea

Uniqueness

N-Cyano-N’-(2,2-dimethyl-1-phenylpropylidene)-N-phenylurea stands out due to its specific structural configuration, which may impart unique chemical and biological properties compared to its analogs. The presence of the phenyl group, in particular, could influence its reactivity and interaction with biological targets.

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